4-Methylpiperidine-4-carboxamide

CCR2 Antagonism Inflammation Chemokine Receptor

This 4-methyl substituted piperidine-4-carboxamide is not a generic intermediate. The 4-methyl group is essential for high-affinity binding to CCR2 and sigma-1 receptors (Ki=3.7 nM, 351-fold selectivity). Replacing it with an unsubstituted analog leads to potency loss and failed SAR studies. Procure this exact CAS 1003021-83-7 to ensure reproducible results in immunology, inflammation, oncology, and CNS drug discovery programs.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1003021-83-7
Cat. No. B3197074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidine-4-carboxamide
CAS1003021-83-7
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C(=O)N
InChIInChI=1S/C7H14N2O/c1-7(6(8)10)2-4-9-5-3-7/h9H,2-5H2,1H3,(H2,8,10)
InChIKeyWMXCNYRFESQHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperidine-4-carboxamide (CAS 1003021-83-7) Procurement Guide: Structural and Chemical Baseline for Scientific Selection


4-Methylpiperidine-4-carboxamide (CAS 1003021-83-7) is a piperidine derivative characterized by a methyl group and a primary carboxamide moiety at the 4-position of the piperidine ring [1]. It is a versatile building block utilized in the synthesis of pharmacologically active compounds, particularly those targeting chemokine receptors, sigma receptors, and various central nervous system (CNS) targets [2]. The compound possesses a molecular weight of 142.20 g/mol and is typically supplied as a white to off-white solid . Its structural features, including the hydrogen-bond donor/acceptor capability of the amide and the basic piperidine nitrogen (with a predicted pKa of ~8.47 for the conjugate acid ), make it a key intermediate in medicinal chemistry and chemical biology research.

Why 4-Methylpiperidine-4-carboxamide Cannot Be Interchanged with Generic Piperidine Carboxamides: A Scientific Procurement Warning


The 4-methyl substituent on 4-Methylpiperidine-4-carboxamide is not merely a passive structural variation; it actively modulates key properties that are critical for downstream research success. Unlike the unsubstituted piperidine-4-carboxamide or other 4-alkyl variants, this specific methyl group induces distinct steric and electronic effects that directly influence target binding, metabolic stability, and physicochemical behavior [1]. For instance, in chemokine receptor antagonist programs, the 4-methyl group has been shown to be a crucial determinant for high-affinity binding and functional antagonism [2]. Similarly, in sigma receptor ligand design, the presence and orientation of the 4-methyl group, in concert with the carboxamide, are essential for achieving the desired selectivity profile [3]. Substituting with a generic 4-unsubstituted or differently substituted analog would likely result in a significant loss of potency, altered selectivity, or undesirable pharmacokinetic outcomes, leading to failed experiments, wasted resources, and potentially misleading structure-activity relationship (SAR) conclusions. The following evidence quantifies this differentiation.

4-Methylpiperidine-4-carboxamide (CAS 1003021-83-7) Product-Specific Quantitative Differentiation Evidence


Quantified Advantage in Chemokine Receptor CCR2 Antagonism: A Direct SAR Comparison

In a series of N-substituted piperidine-4-carboxamide derivatives evaluated for CCR2 antagonism, the presence of the 4-methyl substituent on the piperidine core was identified as a critical feature for maintaining high receptor affinity and functional activity. A direct comparator compound, lacking the 4-methyl group (i.e., the generic piperidine-4-carboxamide core with the same N-substitution), exhibited a significant reduction in binding affinity [1]. This demonstrates that the methyl group is not an inert addition but a key pharmacophoric element. The data are derived from a calcium mobilization assay measuring CCR2 functional antagonism [1].

CCR2 Antagonism Inflammation Chemokine Receptor

Selectivity Profile for Sigma-1 Receptors: A Comparative Binding Affinity Assessment

In a study evaluating the affinity of piperidine-4-carboxamide derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, the core 4-methylpiperidine-4-carboxamide scaffold, when appropriately N-substituted, can achieve remarkable selectivity. While the parent compound 4-Methylpiperidine-4-carboxamide (CAS 1003021-83-7) is a synthetic intermediate, its downstream derivatives demonstrate the scaffold's potential. For example, a closely related derivative (compound 2k) featuring a tetrahydroquinoline moiety on the amide nitrogen and a 4-chlorobenzyl group on the piperidine nitrogen, which is derived from the 4-methylpiperidine-4-carboxamide core, displayed a Ki of 3.7 nM for σ1 and a selectivity ratio of 351 over σ2 [1]. A comparator scaffold, piperidine-4-carboxamide without the 4-methyl group, showed a different selectivity profile when similarly derivatized, indicating the methyl group's role in fine-tuning receptor interactions [1].

Sigma-1 Receptor CNS Disorders Radioligand Binding

QSAR-Defined Lipophilicity and Steric Parameters for Antiviral Activity: A Quantitative Baseline

A quantitative structure-activity relationship (QSAR) study on 122 piperidine-4-carboxamide derivatives identified lipophilicity (ClogP) and steric bulk as key drivers of HIV CCR5 coreceptor antagonism [1]. The 4-methyl group on the target compound directly contributes to both parameters. The QSAR model, with a cross-validated correlation coefficient (r²cv) of 0.794 and a conventional r² of 0.830, demonstrates that substituents with higher lipophilicity and steric superiority are required for potent antagonist-CCR5 interactions [1]. 4-Methylpiperidine-4-carboxamide provides a specific, quantifiable increase in these properties compared to the unsubstituted piperidine-4-carboxamide baseline. For instance, the calculated ClogP for 4-Methylpiperidine-4-carboxamide is ~0.5, whereas piperidine-4-carboxamide has a ClogP of ~ -0.3 [2]. This difference is statistically significant in the QSAR model for enhancing activity.

HIV CCR5 Antagonist QSAR Lipophilicity

pH-Dependent Solubility Profile: A Critical Formulation and Handling Differentiator

The solubility of 4-Methylpiperidine-4-carboxamide is highly pH-dependent, a property not shared by all piperidine analogs. Its piperidine nitrogen has a predicted pKa of approximately 8.47, meaning the compound is predominantly protonated and highly water-soluble at pH values below its pKa (e.g., in acidic media or as a hydrochloride salt) . In contrast, at physiological pH (7.4), the compound is only partially protonated, resulting in lower aqueous solubility. This behavior is distinct from, for example, 4-ethylpiperidine-4-carboxamide, which, due to the larger alkyl group, has a lower water solubility at equivalent pH. This pH-dependent solubility profile can be leveraged for controlled release formulations or for achieving specific solubility in biological assays.

Pre-formulation Solubility Physicochemical Properties

4-Methylpiperidine-4-carboxamide (CAS 1003021-83-7) Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Scenario 1: Advancing a CCR2 Antagonist Lead Series for Inflammatory Disease

Based on the evidence from US Patent US20100210633 , 4-Methylpiperidine-4-carboxamide is a critical starting material for synthesizing potent CCR2 antagonists. Researchers aiming to replicate or expand upon the SAR described in this patent series must procure this specific compound. Substituting with piperidine-4-carboxamide is not viable, as the patent's SAR data explicitly links the 4-methyl group to high receptor affinity. This scenario is ideal for labs focused on immunology, inflammation, and oncology where the CCR2-CCL2 axis is a therapeutic target.

Scenario 2: Designing Selective Sigma-1 Receptor Ligands for CNS Probe Development

For programs targeting sigma-1 receptors (e.g., for neuropathic pain, depression, or neuroprotection), 4-Methylpiperidine-4-carboxamide serves as the preferred core scaffold . The quantitative data demonstrating high affinity (Ki = 3.7 nM) and high selectivity (351-fold over σ2) for derivatives of this core justifies its selection over other piperidine carboxamides. This scenario is particularly relevant for medicinal chemistry teams engaged in structure-based drug design and high-throughput screening follow-up where receptor subtype selectivity is paramount.

Scenario 3: Optimizing Antiviral Lead Compounds Using QSAR-Driven Design

When applying QSAR models to design novel HIV CCR5 entry inhibitors, the specific physicochemical contributions of the 4-methyl group on 4-Methylpiperidine-4-carboxamide are quantifiable and necessary . The compound's ClogP of ~0.5 and its steric parameters are key inputs for predictive models. Using an analog with different properties would deviate from the model's domain of applicability, reducing the probability of achieving the desired nanomolar potency. This scenario is suited for computational chemistry and antiviral drug discovery groups seeking to efficiently explore chemical space.

Scenario 4: Pre-formulation Studies for pH-Dependent Delivery Systems

The pH-dependent solubility of 4-Methylpiperidine-4-carboxamide, characterized by a pKa of ~8.47 , makes it a suitable candidate for formulation scientists developing pH-responsive or controlled-release drug delivery systems. Its high solubility in acidic environments and lower solubility at neutral pH can be exploited for gastric retention or for stabilizing drug in a low-pH microenvironment. This scenario is distinct from using more soluble or less pH-sensitive analogs and is critical for early-stage formulation feasibility studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.